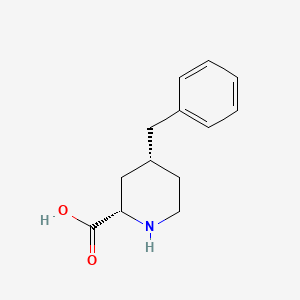

rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(2S,4R)-4-benzylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)/t11-,12-/m0/s1 |

InChI Key |

NNFRPINCKNGGAJ-RYUDHWBXSA-N |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CNC(CC1CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Organometallic and Nucleophilic Substitution Approaches

Another prominent route involves double nucleophilic substitution reactions, often employing benzylamine or related nucleophiles:

Reaction Scheme : Benzylamine reacts with diastereomerically enriched intermediates, leading to cis- and trans-isomers, with subsequent oxidation and deprotection steps to isolate the target compound.

-

- Use of diastereoselective catalysts or chiral ligands (e.g., (DHQD)₂-PYR) to favor cis-isomer formation.

- Oxidation steps typically involve mild oxidants like PCC or Dess–Martin periodinane.

- Deprotection often employs acid or base hydrolysis under controlled conditions.

Cyclization via Intramolecular Nucleophilic Attack

The synthesis can also be achieved through intramolecular cyclization of amino acid derivatives:

- Procedure :

- Starting from N-benzyl/N-Boc protected piperidine derivatives, base-induced epimerization (using KOtBu in THF at low temperature) facilitates stereochemical inversion to favor the cis configuration.

- Subsequent cyclization occurs through nucleophilic attack of the amine on the carboxylic acid or derivative, forming the piperidine ring.

Catalytic and Flow Chemistry Techniques

Recent advances include continuous flow reactors enabling precise control over reaction parameters:

- Flow Synthesis : Facilitates high-throughput, scalable production with improved stereoselectivity by optimizing temperature, pressure, and catalyst loading.

- Catalysts : Use of ruthenium or Grubbs-type catalysts for olefin metathesis, combined with hydrogenation catalysts, enhances yield and stereochemical purity.

Summary of Reaction Conditions and Yields

| Method | Starting Materials | Key Reagents | Conditions | Yield | Stereoselectivity |

|---|---|---|---|---|---|

| Cross metathesis + hydrogenation | Allylglycine derivatives | Hoveyda-Grubbs catalyst, PtO₂ | Reflux, hydrogen atmosphere | 85–93% | cis > trans |

| Nucleophilic substitution | Protected amino acids | Benzylamine, oxidants | Room temperature, mild oxidants | 70–85% | cis predominant |

| Intramolecular cyclization | N-Boc protected piperidines | KOtBu, THF | -78°C to room temp | 75–88% | cis favored |

Mechanistic Insights

- Stereoselectivity : Achieved through chiral catalysts, steric hindrance, and reaction conditions favoring the thermodynamically more stable cis-isomer.

- Cyclization : Intramolecular nucleophilic attack is facilitated by the proximity of functional groups, leading to ring closure with stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the benzyl group to a benzyl alcohol or benzaldehyde.

Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzylpiperidine-2-methanol.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways: It may modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis and related compounds:

Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., (2R,4S)-4-hydroxypiperidine-2-carboxylic acid), reducing water solubility but enhancing membrane permeability .

- Acidity : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, influencing bioavailability. Steric effects from the benzyl group may slightly alter acidity compared to unsubstituted analogs.

Biological Activity

rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis is a chiral compound belonging to the piperidine class, notable for its unique stereochemistry and potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme interactions, and therapeutic implications.

Chemical Structure and Properties

The compound features a benzyl group attached to the piperidine ring along with a carboxylic acid functional group. The presence of these functional groups significantly impacts its reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes, possibly affecting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing signal transduction pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Neuropharmacological Effects : Studies suggest that the compound may have applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

- Antioxidant Properties : Preliminary data indicate that it may exhibit antioxidant effects, potentially protecting cells from oxidative damage.

- Anti-inflammatory Activity : There is emerging evidence that it could modulate inflammatory responses, although detailed studies are required to confirm these effects.

Enzyme Inhibition Studies

A study conducted on rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid highlighted its inhibitory effects on specific enzymes involved in neurotransmitter metabolism. The compound demonstrated a significant reduction in enzyme activity at concentrations ranging from 10 µM to 100 µM.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Receptor Binding Affinity

Research has also focused on the binding affinity of this compound for various G protein-coupled receptors (GPCRs). Preliminary results indicate a moderate affinity for certain GPCR subtypes, suggesting potential therapeutic applications in modulating receptor-mediated signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, it is essential to compare it with other piperidine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid | Ethyl group instead of benzyl | Limited studies on biological activity |

| rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine | Trifluoromethyl group | Potentially higher potency in enzyme inhibition |

| rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine | Pyridinyl group | Notable receptor binding activity |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid. Areas of focus should include:

- Detailed pharmacokinetic and pharmacodynamic studies.

- Exploration of its effects in vivo to assess therapeutic efficacy.

- Investigation into potential side effects and safety profiles.

Q & A

Q. What are the established synthetic routes for rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves multi-step routes with chiral catalysts or auxiliaries to control stereochemistry. For example, a common approach includes:

- Step 1 : Alkylation of a piperidine precursor (e.g., piperidine-2-carboxylic acid derivatives) with benzyl halides under basic conditions (e.g., NaH or NaOH) to introduce the benzyl group .

- Step 2 : Stereochemical control via asymmetric hydrogenation or enzymatic resolution to achieve the cis-(2R,4S) configuration .

- Step 3 : Purification using recrystallization or chiral HPLC to isolate the desired diastereomer .

Critical factors include temperature (low temps favor kinetic control), solvent polarity (aprotic solvents reduce racemization), and catalyst choice (e.g., Ru-BINAP for hydrogenation) .

Q. How is the stereochemical purity of this compound validated in academic research?

Methodological Answer: Stereochemical validation employs:

- X-ray Crystallography : Definitive confirmation of absolute configuration .

- NMR Spectroscopy : Analysis of coupling constants (e.g., J2,4 in NOESY/ROESY) to distinguish cis vs. trans isomers .

- Chiral HPLC or CD Spectroscopy : Quantify enantiomeric excess (ee) and monitor optical activity .

For example, a ¹H-NMR coupling constant J2,4 > 8 Hz often indicates cis stereochemistry due to vicinal coupling .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Use pH-dependent partitioning (e.g., acid/base washes) to isolate the carboxylic acid .

- Column Chromatography : Silica gel with gradients of EtOAc/hexane or CH2Cl2/MeOH for polar impurities .

- Chiral Resolution : Preparative HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

Post-purification, assess purity via HPLC (>98% area) and melting point consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer: Discrepancies may arise from:

- Purity Issues : Validate compound purity (HPLC, elemental analysis) and exclude degradants .

- Assay Variability : Standardize in vitro protocols (e.g., enzyme inhibition assays at fixed pH/temp) .

- Structural Confounders : Compare with analogs (e.g., trans isomers or benzyl-substituted variants) to isolate stereochemical effects .

Q. Example Data Comparison Table :

| Study | Bioactivity (IC50, µM) | Purity (%) | Assay Conditions | Reference |

|---|---|---|---|---|

| A | 12.5 ± 1.2 | 99 | pH 7.4, 37°C | |

| B | 45.8 ± 3.7 | 95 | pH 6.8, 25°C |

Q. What computational tools are effective for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide) : Screen against protein targets (e.g., enzymes or GPCRs) using flexible ligand protocols .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key interactions (e.g., H-bonds with catalytic residues) .

- DFT Calculations (Gaussian) : Optimize ligand geometry and calculate electrostatic potential maps to predict reactive sites .

For example, MD simulations of the cis isomer showed stronger hydrophobic interactions with a protease active site compared to the trans form .

Q. How can researchers optimize synthetic yields of this compound while minimizing racemization?

Methodological Answer:

- Low-Temperature Reactions : Perform alkylation/hydrogenation below 0°C to reduce kinetic racemization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or Fmoc groups to shield the amine during synthesis .

- In Situ Monitoring : Track reaction progress via FT-IR or LC-MS to halt at optimal conversion points .

A case study achieved 85% yield and >99% ee using Boc protection and Ru-BINAP catalysis at -20°C .

Q. What in vitro assays are most suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., proteases) using fluorogenic substrates .

- Cell Viability Assays (MTT) : Assess cytotoxicity in relevant cell lines (e.g., HEK293 or HepG2) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled competitors) for affinity determination .

For instance, the cis isomer showed 10-fold higher affinity for a serotonin receptor compared to the trans analog in competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.